tert-Butyl [4-(cyclopropylmethyl)piperidin-4-yl]methylcarbamate
Overview
Description
tert-Butyl [4-(cyclopropylmethyl)piperidin-4-yl]methylcarbamate: is a synthetic organic compound with the molecular formula C15H28N2O2 It is characterized by a piperidine ring substituted with a cyclopropylmethyl group and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [4-(cyclopropylmethyl)piperidin-4-yl]methylcarbamate typically involves the following steps:
Formation of the Piperidine Intermediate: The starting material, 4-(cyclopropylmethyl)piperidine, is synthesized through the reaction of cyclopropylmethylamine with 1,4-dibromobutane under basic conditions.
Carbamate Formation: The intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired tert-butyl carbamate derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl [4-(cyclopropylmethyl)piperidin-4-yl]methylcarbamate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine nitrogen or the carbamate group can be targeted.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the carbamate group.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl [4-(cyclopropylmethyl)piperidin-4-yl]methylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.
Mechanism of Action
The mechanism of action of tert-Butyl [4-(cyclopropylmethyl)piperidin-4-yl]methylcarbamate involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The carbamate group may also play a role in stabilizing the compound or enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl [4-(methyl)piperidin-4-yl]methylcarbamate
- tert-Butyl [4-(phenylmethyl)piperidin-4-yl]methylcarbamate
- tert-Butyl [4-(ethyl)piperidin-4-yl]methylcarbamate
Uniqueness
tert-Butyl [4-(cyclopropylmethyl)piperidin-4-yl]methylcarbamate is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can leverage its properties for various scientific and industrial purposes.
Properties
IUPAC Name |
tert-butyl N-[[4-(cyclopropylmethyl)piperidin-4-yl]methyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-11-15(10-12-4-5-12)6-8-16-9-7-15/h12,16H,4-11H2,1-3H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKUCHOSRFHHMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNCC1)CC2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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